SB 204741

Description

Discovery and Development History

SB 204741 was first synthesized in the mid-1990s as part of efforts to develop selective ligands for serotonin receptor subtypes. Initial work by Forbes et al. (1995) identified its high affinity for the 5-HT2B receptor (pKi = 7.95) and minimal activity at other serotonin receptors, including 5-HT2C (pKi = 5.82) and 5-HT2A (pKi < 5.2). Bonhaus et al. (1995) further validated its selectivity using recombinant human receptors, demonstrating its distinct pharmacological profile compared to 5-HT2A and 5-HT2C subtypes.

The compound’s development was driven by the need to study fenfluramine-induced valvulopathy, which was later linked to 5-HT2B receptor activation. This compound’s ability to antagonize 5-HT2B without significant off-target effects made it a critical tool for isolating the receptor’s contributions in vivo.

Place in Serotonin Receptor Research

This compound occupies a unique niche in serotonin research due to its specificity. Unlike non-selective antagonists, it enables precise interrogation of 5-HT2B-mediated pathways. Key applications include:

- Cardiopulmonary Diseases : this compound attenuates pulmonary hypertension in rodent models by blocking 5-HT2B-induced vascular remodeling.

- Fibrosis : Combined with sildenafil, it reduces TGF-β1-driven collagen synthesis in peritoneal fibroblasts, highlighting its anti-fibrotic potential.

- Neurological Studies : It modulates serotonin’s effects on sensory neuron excitability and insulin secretion, implicating 5-HT2B in metabolic and nociceptive pathways.

Its role in clarifying 5-HT2B’s signaling mechanisms—such as Gq/11 protein coupling and β-arrestin recruitment—has been pivotal.

General Classification and Research Significance

This compound is classified as:

- Pharmacological Class : Small-molecule antagonist.

- Chemical Class : Urea derivative (C14H14N4OS).

- Research Use : Tool compound for in vitro and in vivo studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4OS |

| Molecular Weight | 286.35 g/mol |

| Solubility | 28.64 mg/mL in DMSO, 5.73 mg/mL in ethanol |

| Selectivity (vs. 5-HT2C) | ≥135-fold |

Its significance lies in its ability to dissect 5-HT2B’s contributions to diseases such as pulmonary arterial hypertension, liver fibrosis, and valve pathology. By enabling targeted receptor inhibition, this compound has advanced the development of safer therapeutics that avoid off-target serotonergic effects.

Properties

IUPAC Name |

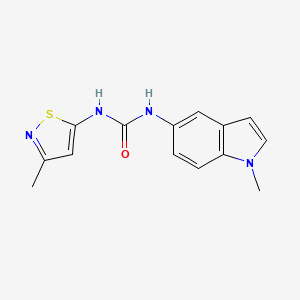

1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFUFHFQWXDVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390956 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152239-46-8 | |

| Record name | SB 204741 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152239-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-204741 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152239468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-204741 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHM49MS42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of SB 204741 involves the reaction of 1-methyl-1H-indole-5-amine with 3-methylisothiazol-5-yl isocyanate to form N-(1-methyl-1H-indol-5-yl)-N’-(3-methylisothiazol-5-yl)urea . The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide and a base such as triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

SB 204741 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SB 204741 has a wide range of applications in scientific research:

Mechanism of Action

SB 204741 exerts its effects by selectively binding to and antagonizing the serotonin 5-hydroxytryptamine 2B receptor . This receptor is involved in various physiological processes, including vascular contraction, cell proliferation, and neurotransmission. By blocking the activity of this receptor, this compound can modulate these processes and provide insights into the role of serotonin 5-hydroxytryptamine 2B receptors in health and disease .

Comparison with Similar Compounds

Selectivity and Affinity Profiles

SB 204741 is distinguished by its selectivity for 5-HT2B over closely related receptors (e.g., 5-HT2A and 5-HT2C). Key comparisons include:

Key Findings :

- This compound’s 10-fold selectivity for 5-HT2B over 5-HT2C contrasts with SB 206553, which lacks subtype specificity .

- Unlike ketanserin, this compound fully inhibits 5-HT-induced extracellular matrix synthesis in systemic sclerosis (SSc) fibroblasts at 1 µM .

Functional Efficacy in Disease Models

- Fibrosis : this compound reduces fibrosis in genetic (Tsk-1) and chemical (bleomycin) models by suppressing TGFβ1 and JunD signaling, whereas SB 206553 is less studied in fibrosis .

- Cardiovascular Regulation : In pig pulmonary arteries, this compound and SB 206553 antagonize 5-HT2B-mediated relaxation with pA2 values of 6.68 and 7.20, respectively .

Species-Specific Pharmacological Differences

Human and rat 5-HT2B receptors exhibit divergent affinities for certain ligands. For example:

- Methysergide and clozapine show higher affinity for human 5-HT2B receptors than rat receptors, whereas this compound maintains consistent cross-species activity .

Structural and Commercial Comparisons

Biological Activity

SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor, which has been extensively studied for its biological activity in various physiological and pathological contexts. This article synthesizes findings from diverse sources, detailing the compound's mechanisms, effects on specific biological systems, and implications for therapeutic applications.

Chemical Profile

- Chemical Name : N-(1-methyl-1H-indol-5-yl)N′-(3-methyl-5-isothiazoyl) urea

- Molecular Weight : 285.36 g/mol

- Selectivity : this compound shows over 135-fold selectivity for the 5-HT2B receptor compared to the 5-HT2C receptor, with a pA2 value of approximately 7.95 .

This compound primarily functions as a competitive antagonist at the 5-HT2B receptor, blocking serotonin-induced signaling pathways. This blockade has been linked to various physiological effects, including modulation of vascular tone and inhibition of fibrosis in liver tissue.

1. Pulmonary Arterial Hypertension (PAH)

Recent studies have demonstrated that this compound significantly reduces right ventricular systolic pressure (RVSP) and right ventricular hypertrophy in mouse models of PAH induced by hypoxia and Sugen treatment. The compound was administered at a dose of 1 mg/kg/d, showing comparable efficacy to other selective ligands .

Table 1: Effects of this compound on RVSP and Hypertrophy in PAH Models

| Treatment | RVSP Reduction (mmHg) | RV Hypertrophy (Fulton Index) |

|---|---|---|

| Vehicle Control | Baseline | Baseline |

| This compound | Significant decrease | Significant decrease |

| VU6047534 | Similar to this compound | Similar to this compound |

2. Liver Regeneration and Fibrosis

In studies focusing on liver disease, this compound has been shown to stimulate hepatocyte proliferation while reducing fibrogenesis. In models of progressive liver fibrosis induced by carbon tetrachloride (CCl4), treatment with this compound led to decreased expression of fibrogenic markers such as TGF-β1 and pro-collagen I, indicating its antifibrotic properties .

Table 2: Impact of this compound on Liver Fibrosis Markers

| Marker | Control Group (CCl4) | This compound Treatment |

|---|---|---|

| TGF-β1 | High | Low |

| α-SMA+ Fibrogenic Cells | High | Reduced |

| Pro-collagen I | High | Decreased |

Case Study: Cardiac Remodeling Post Myocardial Infarction

In a study examining cardiac remodeling after myocardial infarction (MI), mice treated with this compound exhibited improved ventricular function and reduced remodeling markers compared to controls. The findings suggest that inhibition of the 5-HT2B receptor may offer protective effects in cardiac tissue following ischemic injury .

Case Study: CNS Effects

A preclinical investigation assessed potential central nervous system (CNS) effects of this compound. Mice receiving the treatment showed no significant behavioral or neurophysiological changes compared to controls, indicating that the compound may have a favorable safety profile regarding CNS interactions .

Q & A

Q. What in vivo models are suitable for studying this compound's role in 5-HT2B-mediated pathways?

- Answer : Use knockout (KO) rodent models (e.g., 5-HT2B KO mice) to isolate receptor-specific effects. For functional studies, employ models of cardiac fibrosis or neuropathic pain, where 5-HT2B signaling is implicated. In electrophysiological experiments, this compound (1–10 µM) has been applied intrathecally to assess spinal cord dorsal horn responses, as shown in C-fiber field potential modulation studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound's efficacy across different disease models?

- Answer : Conduct systematic meta-analyses to identify variables such as dosage ranges (e.g., 1 mg/kg vs. 10 mg/kg), administration routes (intraperitoneal vs. intrathecal), or species-specific receptor expression. For example, this compound's inconsistent effects in neuropathic pain models may stem from differential blood-brain barrier penetration or compensatory signaling in 5-HT2B KO systems. Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to contextualize discrepancies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. For multi-variable experiments (e.g., combined antagonist studies), use two-way ANOVA with post-hoc corrections (e.g., Tukey’s test). In electrophysiological data (e.g., field potential area changes), normalize responses to baseline and report as mean ± SEM with n ≥ 6 replicates, as demonstrated in spinal cord studies .

Q. How can researchers optimize experimental protocols to mitigate off-target effects of this compound?

- Answer : Pre-treat tissues with selective inhibitors of cytochrome P450 enzymes to prevent metabolic interference. For receptor-level specificity, combine this compound with antagonists for 5-HT2A (e.g., ketanserin) or 5-HT2C (e.g., RS 102221) in co-application experiments. Validate target engagement using immunohistochemistry or Western blotting for downstream markers (e.g., ERK phosphorylation) .

Q. What strategies are recommended for integrating this compound findings into broader serotonin receptor research?

- Answer : Cross-reference this compound data with transcriptomic or proteomic datasets (e.g., GTEx, Human Protein Atlas) to map 5-HT2B expression patterns in target tissues. Use computational modeling (e.g., molecular docking) to predict binding affinities and compare with experimental results. Publish negative data in repositories like Zenodo to enhance reproducibility and meta-research .

Data Reporting and Reproducibility

Q. How should researchers document this compound's experimental parameters to ensure reproducibility?

- Answer : Report CAS number (152239-46-8), molecular weight (286.35 g/mol), and solvent preparation steps in detail. For in vivo studies, specify animal strain, sex, and this compound’s administration timeline. Adhere to ARRIVE guidelines for preclinical data, including randomization, blinding, and sample size justification .

Conflict Resolution in Research Design

Q. How to prioritize conflicting hypotheses about this compound's role in receptor crosstalk?

- Answer : Apply the "principal contradiction" framework: Identify the dominant variable (e.g., receptor density, ligand concentration) driving observed effects. Use factorial designs to isolate interactions (e.g., 5-HT2B vs. β-arrestin pathways). Publish pilot data in preregistered studies to solicit peer feedback before large-scale validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.